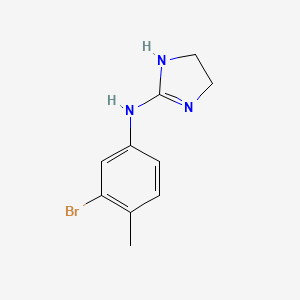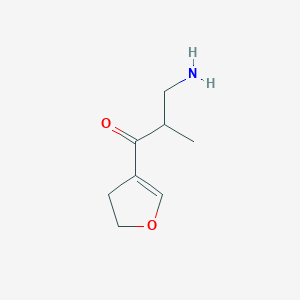
3-Amino-1-(4,5-dihydrofuran-3-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The structure consists of a furan ring (4,5-dihydrofuran) attached to a 2-methylpropanone moiety via an amino group.
- It is a colorless to pale yellow liquid with various applications in research and industry.
3-Amino-1-(4,5-dihydrofuran-3-yl)-2-methylpropan-1-one: , also known by its chemical formula , is a compound with a molecular weight of 155.19 g/mol.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-methylpropan-1-one with hydroxylamine hydrochloride to form the oxime. Subsequent cyclization of the oxime with acid or base leads to the formation of the target compound.
Reaction Conditions: These reactions typically occur under mild conditions, and the choice of acid or base influences the yield and selectivity.
Industrial Production: While there isn’t extensive industrial production data available, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: May have applications in drug discovery or as a precursor for pharmaceuticals.
Industry: Limited industrial applications, but it could find use in specialty chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent, as it varies based on the specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (enzymes, receptors, etc.) to exert its effects.
Comparison with Similar Compounds
Similar Compounds: Other furan-containing compounds, such as , share structural similarities.
Uniqueness: The combination of the amino group, furan ring, and 2-methylpropanone moiety makes it distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-amino-1-(2,3-dihydrofuran-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h5-6H,2-4,9H2,1H3 |
InChI Key |
RKOOEQZXXPOJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1=COCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
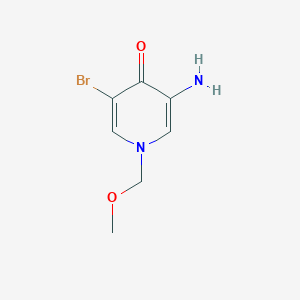
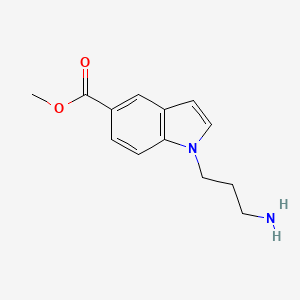
![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)
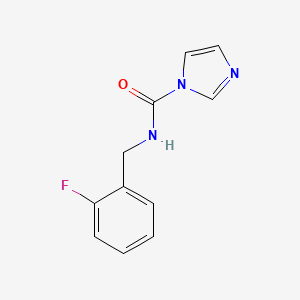
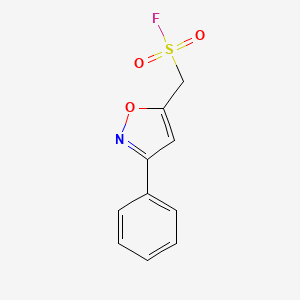
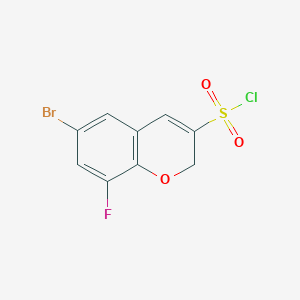
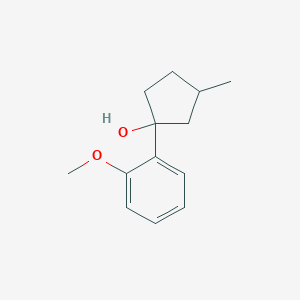
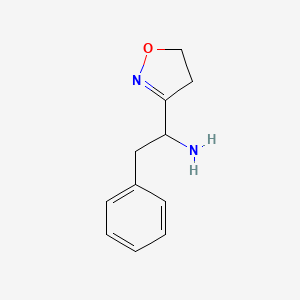
![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)
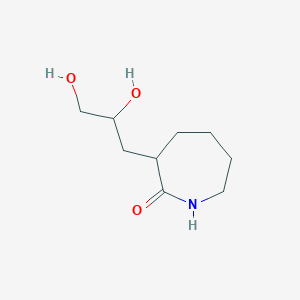
![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
